Dysprosium chloride

Description

Significance of Lanthanide Halides in Advanced Materials Research

Lanthanide halides, a class of chemical compounds formed between lanthanide elements and halogens, are pivotal in the advancement of modern science and technology. nih.gov Their unique electronic, magnetic, and optical properties, stemming from the progressive filling of the 4f orbitals, make them indispensable in a variety of high-tech applications. nih.gov These materials are crucial in the development of electronics, catalysts, and renewable energy technologies. nih.gov

The ionic nature and crystal structure of lanthanide halides contribute to their diverse applications. rsc.org However, these same properties can also present challenges, such as brittleness and sensitivity to moisture, which are active areas of research to overcome for the production of larger, more robust single crystals for applications like gamma-ray spectroscopy. rsc.org

Overview of Dysprosium Chloride as a Model Lanthanide System

This compound serves as a significant model system for studying the fundamental properties of lanthanide compounds. Its paramagnetic nature, arising from the unpaired f-electrons of the dysprosium ion, makes it a subject of intense research in magnetism. swansea.ac.uk The study of dysprosium-based single-molecule magnets (SMMs) has seen a significant resurgence, with a focus on understanding and controlling the magnetic relaxation dynamics. rsc.orgsigmaaldrich.com

As a moderately strong Lewis acid, DyCl₃ is also a valuable precursor in the synthesis of other dysprosium compounds and materials. wikipedia.org Its reactions are often studied to understand the coordination chemistry of lanthanides, which is essential for designing new materials with specific properties. youtube.com

Scope of Current Academic Research on this compound

Current academic research on this compound is vibrant and multifaceted, with a strong emphasis on its magnetic properties and applications in materials science. A major area of investigation is the development of high-performance single-molecule magnets (SMMs). swansea.ac.ukrsc.org Researchers are exploring synthetic strategies to create dysprosium complexes with high magnetic anisotropy and blocking temperatures, with some success in creating SMMs that function above liquid nitrogen temperatures. samaterials.com This involves the targeted design of the crystal field around the dysprosium ion to control its magnetic behavior. swansea.ac.uksamaterials.com

Another significant research direction is the use of this compound in catalysis. researchgate.net Studies are exploring its potential in various organic reactions, leveraging its Lewis acidity. researchgate.net Furthermore, research into dysprosium-doped materials for optoelectronic applications, such as phosphors for white LEDs and laser materials, continues to be an active field. researchgate.netissuu.com The synthesis of dysprosium-based nanoparticles and metal-organic frameworks (MOFs) from this compound for applications in nanotechnology and sensing is also a growing area of interest. nih.govyoutube.com

Structure

2D Structure

Properties

IUPAC Name |

trichlorodysprosium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Dy/h3*1H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOXVSFHSLKQLNZ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

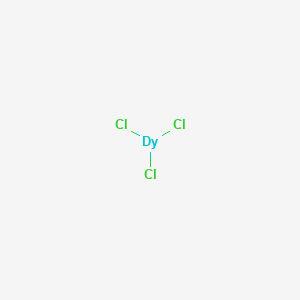

Cl[Dy](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

DyCl3, Cl3Dy | |

| Record name | dysprosium(III) chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dysprosium(III)_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Shiny yellow crystals; [Merck Index] | |

| Record name | Dysprosium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2093 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10025-74-8 | |

| Record name | Dysprosium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10025-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dysprosium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010025748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dysprosium chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174321 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dysprosium chloride (DyCl3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dysprosium trichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.024 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Dysprosium Chloride and Its Derivatives

Anhydrous Dysprosium(III) Chloride Synthesis

The preparation of anhydrous dysprosium(III) chloride (DyCl₃) is critical for its use in the production of dysprosium metal and in various applications in materials science. The primary challenge in its synthesis is the removal of water, as simple heating of the hydrated form leads to the formation of stable dysprosium oxychloride (DyOCl). wikipedia.orgmst.edu

High-Temperature Reaction Pathways

A prevalent and effective method for synthesizing anhydrous DyCl₃ is the "ammonium chloride route". wikipedia.org This process can start with either dysprosium(III) oxide (Dy₂O₃) or the hydrated chloride (DyCl₃·6H₂O). wikipedia.org The initial reactant is heated with a significant excess of ammonium (B1175870) chloride (NH₄Cl), leading to the formation of the intermediate pentachloro complex, (NH₄)₂[DyCl₅]. wikipedia.org Subsequent thermal decomposition of this complex at elevated temperatures (350-550°C) in a vacuum or under an inert atmosphere yields anhydrous DyCl₃. wikipedia.orgresearchgate.net The decomposition proceeds through an intermediate, (NH₄)[Dy₂Cl₇], before the final product is obtained. wikipedia.org

The key reactions in the ammonium chloride route are:

10 NH₄Cl + Dy₂O₃ → 2 (NH₄)₂[DyCl₅] + 6 NH₃ + 3 H₂O wikipedia.org

(NH₄)₂[DyCl₅] → 2 NH₄Cl + DyCl₃ wikipedia.org

An alternative high-temperature method involves the direct reaction of dysprosium metal with dry hydrogen chloride (HCl) gas. chemeurope.com The resulting anhydrous chloride is often purified by sublimation at high temperatures under a high vacuum to remove any non-volatile impurities. chemeurope.com

Table 1: Comparison of High-Temperature Synthesis Methods for Anhydrous DyCl₃

| Method | Starting Materials | Key Reagents | Temperature Range (°C) | Key Features |

| Ammonium Chloride Route | Dy₂O₃ or DyCl₃·6H₂O | NH₄Cl | 250–550 | Forms stable intermediate (NH₄)₂[DyCl₅]; suitable for industrial scale. wikipedia.org |

| Direct Chlorination | Dy metal | HCl gas | High Temperature | Yields high-purity product, often followed by sublimation. |

Chemical Vapor Transport Routes (e.g., via DyAl₃Cl₁₂ complex)

Chemical vapor transport (CVT) is a sophisticated technique for growing high-purity single crystals of anhydrous materials. In this method, a non-volatile solid reacts with a gaseous transport agent to form a volatile species. This gaseous complex then migrates along a temperature gradient in a sealed ampoule and decomposes at a different temperature zone to deposit crystals of the pure solid.

For dysprosium(III) chloride, a known CVT method utilizes aluminum chloride (AlCl₃) as the transport agent. dokumen.pubdokumen.pub In this process, DyCl₃ is volatilized through the formation of a gaseous hetero-metallic complex, likely DyAl₃Cl₁₂, at a high temperature (e.g., 400°C). dokumen.pubdokumen.pub The complex then decomposes at a lower temperature (e.g., 250°C), resulting in the deposition of pure DyCl₃ crystals. dokumen.pubdokumen.pub This method allows for excellent control over crystallinity and purity.

Dysprosium(II) Chloride Synthesis

Dysprosium(II) chloride (DyCl₂), or dysprosium dichloride, is a reduced form of the compound where dysprosium exhibits a +2 oxidation state. wikipedia.org It is a glossy, black solid that is sensitive to air and moisture. wikipedia.org

Reductive Synthesis from Dysprosium(III) Chloride

The primary method for preparing dysprosium(II) chloride is the reduction of dysprosium(III) chloride. wikipedia.org This is achieved by reacting molten DyCl₃ with an excess of metallic dysprosium in a high-temperature environment. wikipedia.org The reaction is typically carried out in a crucible made of a refractory metal such as tantalum or molybdenum to prevent the formation of alloys with the highly reactive dysprosium metal. wikipedia.org

The synthesis reaction is a comproportionation:

2 DyCl₃ + Dy → 3 DyCl₂

After the reaction, the mixture is rapidly quenched to obtain the solid DyCl₂. wikipedia.org

Synthesis of Hydrated Dysprosium(III) Chloride Complexes

Hydrated dysprosium(III) chloride, most commonly the hexahydrate (DyCl₃·6H₂O), is the standard, commercially available form of the salt. sigmaaldrich.com It is a white to yellow crystalline solid that readily absorbs moisture from the air. wikipedia.org

The synthesis of DyCl₃·6H₂O is straightforward and involves the reaction of dysprosium(III) oxide with aqueous hydrochloric acid. wikipedia.orgmst.edu The resulting solution is then carefully evaporated to crystallize the hexahydrate. It is important to note that heating the hexahydrate directly in an attempt to produce the anhydrous form is ineffective and results in the formation of dysprosium oxychloride (DyOCl). wikipedia.orgmst.edupnnl.gov

More complex hydrated species can also be synthesized. For instance, a two-dimensional coordination polymer, [Dy(Hm-dobdc)(H₂O)₂]·H₂O, was prepared via a hydrothermal reaction of Dy(NO₃)₃·6H₂O with 4,6-dioxido-1,3-benzenedicarboxylate (H₄m-dobdc) in water at 140°C. frontiersin.org This demonstrates the use of hydrated chloride precursors in the synthesis of advanced materials.

Advanced Synthetic Strategies for Dysprosium Chloride-Based Materials

Modern synthetic chemistry has expanded the scope of this compound applications beyond its simple salt forms. Advanced strategies focus on creating complex architectures with specific magnetic or luminescent properties.

Coordination Polymers and Metal-Organic Frameworks (MOFs): this compound serves as a key building block for constructing coordination polymers and MOFs. These materials incorporate organic ligands to link metal centers into extended networks. For example, heterodinuclear complexes, such as a dysprosium(III)–iron(III) species, have been synthesized, forming one-dimensional chains linked by cyanide bridges. mdpi.com These materials are of interest for their potential as single-molecule magnets (SMMs) and photoluminescent materials. sigmaaldrich.commdpi.com

Mechanochemical Synthesis: This solvent-free approach has been explored as a green chemistry alternative for producing dysprosium compounds. Mechanochemical methods can reduce reaction times and, in some cases, lead to products with high purity.

Solvent-Assisted Recrystallization: To achieve higher purity levels in hydrated this compound, solvent-assisted recrystallization techniques have been developed. Using solvent mixtures, such as acetonitrile-methanol, can significantly reduce the levels of ionic impurities compared to traditional aqueous recrystallization methods.

Hydrothermal and Solvothermal Methods for Metal-Organic Frameworks (MOFs)

Hydrothermal and solvothermal syntheses are prevalent techniques for the crystallization of metal-organic frameworks (MOFs), which are porous materials constructed from metal ions or clusters linked by organic ligands. researchgate.netresearchgate.netwikipedia.org These methods involve heating reactants in a sealed vessel, with water as the solvent in hydrothermal synthesis and an organic solvent in solvothermal synthesis. researchgate.netwikipedia.org The elevated temperature and pressure facilitate the dissolution of precursors and promote the growth of crystalline MOF structures. researchgate.net

The choice of solvent is a critical parameter that can dictate the final architecture of the MOF. For instance, a judicious selection of solvents in a high-throughput solvothermal process can lead to the formation of entirely different MOF structures from the same precursors. wikipedia.org In the context of dysprosium-based MOFs, these methods are employed to create materials with specific functionalities. For example, a dysprosium(III)-L-tartrate MOF, synthesized solvothermally, was noted for its potential as an electron spin filtering material at room temperature. researchgate.net Another study detailed the solvothermal synthesis of two isostructural lanthanide-MOFs, including a dysprosium variant, using a flexible polycarboxylic acid ligand. These frameworks exhibited unique 2D networks and the dysprosium-based MOF displayed field-induced slow magnetic relaxation.

Recent research has also focused on the practical applications of Dy-MOFs. A dysprosium-metal organic framework was synthesized and integrated with nanofibers via electrospinning to create a material for the efficient capture of exosomes from bodily fluids, which has significant potential for liquid biopsy and disease diagnosis.

Table 1: Examples of Dysprosium-Based MOF Synthesis

| MOF System | Synthesis Method | Key Finding/Application | Reference |

|---|---|---|---|

| Dy(III) and L-tartrate | Solvothermal | Exhibits electron spin filtering properties at room temperature. | researchgate.net |

| [Dy₂(H₃L)₂(DMF)]n | Solvothermal | Shows field-induced slow magnetic relaxation. | |

| Dy-MOF Nanofiber | Not specified, then electrospinning | Efficient capture of exosomes for liquid biopsy. |

Room-Temperature Slow Evaporation Techniques for Semi-Organic Complex Crystals

The slow evaporation technique is a straightforward and cost-effective method for growing single crystals from a solution at ambient temperatures. This method involves dissolving the desired compounds in a suitable solvent and allowing the solvent to evaporate slowly over a period of time. As the solvent evaporates, the solution becomes supersaturated, leading to the nucleation and subsequent growth of crystals. This technique is widely used for the synthesis of various organic and semi-organic nonlinear optical (NLO) crystals.

While specific examples of this compound-based semi-organic complex crystals grown via this method are not extensively detailed in the provided search results, the technique is broadly applicable. For instance, semi-organic NLO crystals such as diphenylguanidinium perchlorate (B79767) and bis(4-acetylanilinium) tetrachloridozincate have been successfully grown using the slow evaporation method. The process typically involves dissolving the synthesized material in a solvent like methanol (B129727) or an aqueous solution and leaving it undisturbed at room temperature for several days or weeks to yield high-quality single crystals. The stability and optical properties of the resulting crystals are then characterized to assess their suitability for various applications.

Electrodeposition from Organic and Molten Salt Electrolytes

Electrodeposition is a critical process for producing metallic dysprosium and its alloys. Due to the highly negative reduction potential of dysprosium (around -2.3 V), this process cannot be performed in aqueous electrolytes and instead requires non-aqueous media like molten salts or specific organic electrolytes.

Molten Salt Electrolytes

The traditional and industrial method for producing dysprosium metal involves the electrolysis of a molten mixture of DyCl₃ in a eutectic of lithium chloride (LiCl) and potassium chloride (KCl). This high-temperature process (typically above 500 °C, and often at temperatures like 773 K or 973 K) allows for the reduction of Dy(III) ions to metallic dysprosium. Studies have investigated the electrochemical behavior of DyCl₃ in these melts, showing that the reduction of Dy(III) on an inert tungsten electrode occurs in two steps to form metallic dysprosium. When a reactive electrode like magnesium is used, the process can be tailored to form Mg-Dy alloys, such as the Mg₃Dy phase. The joint electroreduction of this compound and other compounds, like potassium hexafluorosilicate (B96646) (K₂SiF₆), can also be performed in molten salts to synthesize dysprosium silicides.

Organic Electrolytes

To circumvent the high energy consumption of molten salt electrolysis, research has focused on developing organic electrolytes for room-temperature electrodeposition. A novel class of these electrolytes consists of a dysprosium salt, such as dysprosium(III) chloride or dysprosium(III) bis(trifluoromethylsulfonyl)imide, and a borohydride (B1222165) salt (e.g., sodium borohydride, lithium borohydride) dissolved in an ether-based solvent like 1,2-dimethoxyethane (B42094) (DME) or 2-methyltetrahydrofuran. In these solutions, a soluble lanthanide(III) borohydride complex, [Dy(BH₄)₄]⁻, is formed, which enables the electrodeposition of dysprosium-containing layers. The resulting deposits have been characterized by various methods, suggesting the presence of metallic dysprosium. While these organic electrolytes allow for lower temperatures, challenges such as the co-deposition of alkali metals (from NaBH₄ or LiBH₄) can occur.

Table 2: Comparison of Electrolytes for Dysprosium Electrodeposition

| Electrolyte Type | Composition Example | Operating Temperature | Key Features | Reference |

|---|---|---|---|---|

| Molten Salt | DyCl₃ in LiCl-KCl eutectic | High (>500 °C) | Industrial standard; allows production of pure metal and alloys. | |

| Organic | DyCl₃ and a borohydride salt in an ether solvent | Room Temperature | Energy-efficient; forms a [Dy(BH₄)₄]⁻ complex for deposition. |

Precursor Utilization in Nanomaterial Synthesis (e.g., DyF₃ Nanoparticles, Dy-Doped Carbon Dots)

Dysprosium(III) chloride serves as a versatile starting material for the synthesis of various nanomaterials, leveraging its properties to create functional nanostructures.

Dysprosium(III) Fluoride (B91410) (DyF₃) Nanoparticles

Aqueous solutions of dysprosium(III) chloride can be used to prepare other dysprosium compounds, such as dysprosium(III) fluoride (DyF₃). The synthesis is achieved through a precipitation reaction where a fluoride salt, like sodium fluoride (NaF), is added to the DyCl₃ solution:

DyCl₃ + 3 NaF → DyF₃ + 3 NaCl

This reaction provides a straightforward route to producing DyF₃, which can be obtained in nanoparticle form depending on the reaction conditions.

Dysprosium-Doped Carbon Dots (Dy-CDs)

This compound is also a key precursor in the synthesis of magneto-fluorescent bimodal nanoprobes. Specifically, dysprosium-doped carbon dots (Dy-CDs) have been prepared using a facile hydrothermal or microwave-assisted method. In a typical synthesis, this compound hexahydrate (DyCl₃·6H₂O) is used as the dysprosium source, along with a carbon source like citric acid. The resulting Dy-CDs exhibit both strong fluorescence and magnetic properties, making them suitable for bimodal applications in magnetic resonance imaging (MRI) and fluorescence imaging. These nanoprobes show good colloidal stability in water and have an excellent transverse relaxivity, which is beneficial for T₂-weighted MRI.

Structural Elucidation and Crystallography of Dysprosium Chloride Systems

Crystal Structures of Anhydrous and Hydrated Dysprosium Chlorides

Anhydrous dysprosium(III) chloride (DyCl₃) is a white to yellow solid that readily absorbs water from moist air to form a hexahydrate, DyCl₃·6H₂O. wikipedia.orgfuncmater.com Simple heating of the hexahydrate can lead to partial hydrolysis, resulting in the formation of an oxychloride, DyOCl. wikipedia.org

The anhydrous form of DyCl₃ crystallizes in a monoclinic crystal system with the space group C2/m, adopting an AlCl₃-type structure. chemicalbook.comchemeurope.comiaea.org In this structure, the dysprosium(III) ion is typically 6-coordinate, exhibiting octahedral coordination geometry. chemeurope.com However, some studies suggest an orthorhombic Cmcm space group with Dy³⁺ bonded in an 8-coordinate geometry to eight Cl¹⁻ atoms, with Dy-Cl bond distances ranging from 2.65 to 2.93 Å. materialsproject.org This structure is described as two-dimensional, consisting of DyCl₃ sheets. materialsproject.org

Dysprosium(III) chloride hexahydrate (DyCl₃·6H₂O) is a water-soluble crystalline powder. americanelements.comheegermaterials.com Its specific crystal structure is also of significant interest, and while the anhydrous form is often described with an AlCl₃ structure, the hydrated form incorporates water molecules into its lattice. heegermaterials.com

Data for the crystal structure of anhydrous DyCl₃ includes lattice parameters: a = 0.691 nm, b = 1.197 nm, c = 0.64 nm, with a beta angle of 111.2°. chemicalbook.com The unit cell volume is reported as 0.494 nm³. chemicalbook.com

Here is a summary of the crystal structure data for anhydrous DyCl₃:

| Property | Value |

| Crystal System | Monoclinic chemicalbook.comiaea.org |

| Space Group | C2/m chemicalbook.comiaea.org |

| Crystal Structure | AlCl₃ type funcmater.comchemicalbook.comchemeurope.comiaea.org |

| Coordination | Octahedral (6-coordinate) chemeurope.com or 8-coordinate materialsproject.org |

| Lattice Parameter a | 0.691 nm chemicalbook.com |

| Lattice Parameter b | 1.197 nm chemicalbook.com |

| Lattice Parameter c | 0.64 nm chemicalbook.com |

| Beta Angle | 111.2° chemicalbook.com |

| Unit Cell Volume | 0.494 nm³ chemicalbook.com |

Advanced Structural Characterization Techniques

A variety of advanced techniques are employed to gain a comprehensive understanding of the structure and morphology of dysprosium chloride and its related compounds.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) is a powerful technique used to determine the detailed atomic and molecular structure of crystalline materials. It provides precise information about lattice parameters, bond lengths, bond angles, and the arrangement of atoms in the crystal lattice. SCXRD has been utilized in the study of dysprosium complexes, including those containing this compound. researchgate.netnih.govrsc.orgresearchgate.netrsc.org

For instance, SCXRD has been used to characterize dysprosium complexes such as [DyCl₃(DME)₂] and [DyCl₂(THF)₅]⁺[DyCl₄(THF)₂]⁻. researchgate.net In the complex [DyCl₃(DME)₂] (DME = 1,2-dimethoxyethane), the structure was determined to be molecular with a distorted pentagonal bipyramidal geometry around the dysprosium atom. researchgate.net The lattice dimensions for [DyCl₃(DME)₂] at -70 °C were found to be a = 1141.9 pm, b = 884.2 pm, c = 1558.3 pm, with a beta angle of 104.83°. researchgate.net For [DyCl₂(THF)₅]⁺[DyCl₄(THF)₂]⁻ (THF = tetrahydrofuran), the structure contains a seven-coordinate cation with a pentagonal bipyramidal structure and a six-coordinate anion with a trans octahedral geometry. researchgate.net The lattice dimensions for this complex at -70 °C were a = 1241.4 pm, b = 1139.4 pm, c = 2735.1 pm, with a beta angle of 91.19°. researchgate.net

SCXRD studies have also been instrumental in characterizing the structure of phenalenyl-based dysprosium complexes, revealing the coordination environment around the dysprosium center. researchgate.net For a specific phenalenyl-based dysprosium complex, the central dysprosium atom was found to be coordinated by seven donor atoms (six oxygen and one chlorine), resulting in a mono-capped trigonal prism geometry. researchgate.net Selected bond lengths and angles were determined, such as Dy-Cl bond length of 2.6983 Å and various Dy-O bond lengths ranging from 2.2517 to 2.4215 Å. researchgate.net

SCXRD is also used to characterize single-molecule magnets based on cyclopentadienyl-dysprosium chlorides, providing structural data crucial for understanding their magnetic properties. rsc.orgrsc.org

Powder X-ray Diffraction for Phase Identification and Crystallinity

Powder X-ray diffraction (PXRD) is a non-destructive technique widely used for the characterization of crystalline materials in powder form. researchgate.net It is particularly useful for phase identification, determining crystallinity, and analyzing lattice parameters. funcmater.comresearchgate.netwikipedia.orgamericanelements.comresearchgate.netwayne.edu

PXRD is used to identify different crystalline phases (polymorphs) of a chemically identical compound. ncl.ac.uk This is important for confirming the purity of synthesized this compound and identifying any unintended byproducts or hydrated phases. researchgate.netias.ac.in PXRD patterns provide a unique fingerprint for each crystalline phase, allowing for their identification by comparing experimental data with crystallographic databases. ncl.ac.ukicdd.com

Studies on dysprosium-containing compounds, such as this compound-thiourea complexes and dysprosium-organic frameworks, have utilized PXRD to confirm their crystalline nature and test their purity. researchgate.netias.ac.innanochemres.orgnanochemres.org PXRD analysis can also reveal information about crystallite size and the presence of internal strain within the material, indicated by shifts in Bragg peak positions. ias.ac.inresearchgate.net

In the characterization of a this compound-thiourea complex, PXRD was used to test the crystallinity and purity of the grown crystals. researchgate.netias.ac.in The PXRD pattern confirmed the crystalline nature and did not show any new extra peaks or phases, although minute shifts in peak positions suggested internal strain. ias.ac.in PXRD has also been used to confirm the crystal structure of other dysprosium compounds, such as cubic Dy₂O₃. nanochemres.orgnanochemres.orgresearchgate.net

PXRD is also applied to study the structural properties of nanocrystalline materials containing dysprosium, providing information on grain size and lattice parameters. researchgate.net

Scanning Electron Microscopy (SEM) for Morphological and Microstructural Analysis

Scanning Electron Microscopy (SEM) is a technique that provides high-resolution images of the surface topography and microstructure of materials. funcmater.comwikipedia.orgamericanelements.comresearchgate.netereztech.com It is used to observe the size, shape, and arrangement of particles or crystals.

SEM has been employed to analyze the structural morphology of this compound and its complexes. researchgate.netias.ac.innanochemres.orgnanochemres.orgrsc.orgresearchgate.net For example, SEM analysis of a this compound-thiourea complex suggested the formation of microcrystals with certain inclusions and revealed a rod-like microstructure. researchgate.netias.ac.in

In the study of dysprosium-organic frameworks (MOFs), SEM was used to characterize the morphology and size of the prepared MOF crystals, which were synthesized by a solvothermal method. nanochemres.orgnanochemres.org SEM images can show the presence of nanometer-sized grains and their shapes, such as spherical or whisker-like grains in dysprosium iron oxides. researchgate.net SEM is also used to examine microstructural modifications induced by the incorporation of dysprosium into other materials, observing changes in particle size and the formation of agglomerations with various shapes like nano-spheres and nano-rods. rsc.orgresearchgate.net

SEM, often coupled with Energy Dispersive X-ray Spectroscopy (EDS), can also provide elemental analysis of the sample surface. researchgate.net

Transmission Electron Microscopy (TEM) for Nanoscale Structure Resolution

Transmission Electron Microscopy (TEM) is a technique that allows for the investigation of the internal structure of materials at the nanoscale, providing information about atomic arrangement, defects, and grain boundaries. mdpi.comsintef.nogrenoble-inp.frnih.govrsc.org

TEM is used to study the nanoscale structure of materials containing dysprosium, providing high-resolution images that can reveal details about particle size, morphology, and crystal structure at the atomic level. rsc.orgresearchgate.netsintef.norsc.org For instance, TEM has been used in conjunction with SEM to analyze the morphology and microstructural modifications in dysprosium-doped nanocrystals, confirming changes in particle size and observing the presence of nanorods and nanospheres. rsc.orgresearchgate.net

TEM can provide atomic resolution for crystalline materials, making it valuable for understanding the precise arrangement of atoms and defects within this compound crystals or dysprosium-containing nanostructures. sintef.norsc.org Advanced TEM techniques, such as Automated Crystal Orientation Mapping (ACOM-TEM), can provide phase and orientation maps at the nanoscale and distinguish between crystallized and amorphous components. grenoble-inp.fr

TEM is also used to study nanoscale structural alterations in various materials, including biological samples, though its application specifically to the nanoscale structure resolution of this compound itself is often in the context of more complex dysprosium-containing materials or nanostructures. nih.gov

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Electronic States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition and chemical states of a material's surface, typically probing the outermost 2-10 nm. bris.ac.ukcovalentmetrology.comwordpress.comresearchgate.net XPS analysis involves measuring the core-level binding energies (BEs) of photoelectrons ejected from atoms near the surface when irradiated with X-rays. bris.ac.ukcovalentmetrology.comwordpress.commdpi.com The kinetic energy of the emitted photoelectrons is characteristic of the element and its chemical environment. covalentmetrology.comwordpress.com

While specific XPS data for pure DyCl3 focusing on surface composition and electronic states were not extensively detailed in the search results, XPS is a standard technique for such characterization of compounds. It can provide insights into the oxidation state of dysprosium (which is +3 in DyCl3 webelements.com) and the chemical environment of chlorine. XPS can also detect surface contamination or the presence of oxychloride species, which can form upon exposure of DyCl3 to moisture. wikipedia.orgchemeurope.com Advanced XPS techniques, such as angle-resolved XPS and depth profiling using ion sputtering, can provide information about compositional variations and electronic states as a function of depth from the surface. covalentmetrology.commdpi.com

Coordination Geometry Analysis in Dysprosium(III) Complexes

The coordination geometry around the Dy³⁺ ion in dysprosium(III) complexes is highly variable and significantly influenced by the nature and flexibility of the coordinating ligands, as well as the coordination number. ub.edumdpi.comrsc.orgsemanticscholar.org Dysprosium(III) ions, being lanthanides, exhibit flexible coordination spheres and can accommodate various coordination numbers and geometries. rsc.org The coordination environment plays a crucial role in determining the properties of dysprosium complexes, particularly their magnetic behavior. ub.edursc.orgsemanticscholar.orgacs.orgacs.orgmdpi.com

Coordination numbers commonly observed for Dy³⁺ in complexes include 6, 7, 8, and 9. ub.edumdpi.comsemanticscholar.orgacs.orgresearchgate.netrsc.orgcapes.gov.br The resulting geometries can range from distorted octahedra in six-coordinate complexes to pentagonal bipyramids, triangular dodecahedra, square antiprisms, and spherical capped square antiprisms in higher coordination numbers. ub.edumdpi.comsemanticscholar.orgacs.orgresearchgate.netcapes.gov.br

Influence of Ligand Type and Flexibility on Coordination Environment

The type and flexibility of ligands are primary factors dictating the coordination environment around the Dy³⁺ center. Polydentate ligands, especially macrocyclic and chelating donors, can predetermine or significantly influence the coordination number and geometry. ub.edumdpi.com

For instance, flexible hexaaza (N6) amine ligands can lead to octacoordinated Dy³⁺ complexes with distorted geometries, such as a distorted triangular dodecahedron or biaugmented trigonal prism, where the ligand bends to accommodate the metal ion. mdpi.com This contrasts with similar ligands that might adopt a nearly planar conformation with different metal ions or auxiliary ligands. mdpi.com

The use of β-diketone ligands, along with auxiliary ligands, has been shown to create eight-coordinate environments with distorted geometries like bicapped trigonal prismatic, dodecahedral, or square antiprismatic, depending on the specific auxiliary ligand used. acs.org

The strength of the ligand field, influenced by the donor atoms and their arrangement, also plays a significant role in the electronic structure and magnetic anisotropy of the Dy³⁺ ion. rsc.orgacs.orgmdpi.com Ligands with strong donor atoms placed axially can help establish a dominating anisotropy axis, which is important for certain magnetic properties. rsc.org

Determination of Coordination Number and Geometry Distortion

Coordination number and geometry distortion in dysprosium(III) complexes are typically determined through single-crystal X-ray diffraction studies. ub.edumdpi.comacs.orgcapes.gov.brrsc.org This technique provides detailed information about the bond distances, bond angles, and the arrangement of ligands around the central metal ion. mdpi.comrsc.org

Software like SHAPE is commonly used to quantitatively analyze the degree of distortion of the coordination polyhedra with respect to ideal geometries. mdpi.comrsc.orgsemanticscholar.org Continuous Shape Measures (CShMs) calculated by this software provide a numerical value indicating how closely a given coordination geometry matches an ideal polyhedron. rsc.orgsemanticscholar.orgmdpi.com

For example, in one study, a Dy³⁺ ion in an N6Cl2 environment was found to have a geometry closer to a triangular dodecahedron but distorted towards a biaugmented trigonal prism, based on SHAPE calculations. mdpi.com Another study on six-coordinate Dy³⁺ complexes with trigonal-prismatic geometry also used SHAPE analysis to quantify the distortion. semanticscholar.org

The analysis of bond distances and angles from X-ray diffraction data is crucial for understanding the coordination environment. Deviations from ideal angles (e.g., the Cl-Dy-Cl angle deviating from 180° in a pentagonal bipyramid) indicate distortion. ub.edu

In some cases, the coordination environment can be an eight-coordinate N6O2 environment, where the geometry can be a distorted triangular dodecahedron or square antiprismatic, depending on the ligand conformation and auxiliary ligands. mdpi.com The C-O and C-C bond distances within certain ligands, as determined by X-ray diffraction, can also provide information about the ligand's electronic structure and how it coordinates to the metal center. mdpi.com

Here is a table summarizing some reported coordination geometries and numbers for Dy(III) in various complexes:

Spectroscopic Investigations of Dysprosium Chloride and Its Complexes

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, are invaluable tools for probing the molecular vibrations within dysprosium chloride and its complexes. These vibrations are characteristic of specific functional groups and bonding interactions, providing structural information.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Bonding Interactions

FTIR spectroscopy is widely used to identify the functional groups present in this compound complexes and to understand the nature of the bonding interactions between dysprosium and coordinating ligands. Studies on matrix-isolated dysprosium halides, including chlorides, have utilized FTIR to investigate their vibrational spectra. The complexity observed in the spectra of dysprosium chlorides, partly attributed to isotopic patterns, has necessitated comparative studies with other lanthanide halides like NdCl₃. osti.gov

FTIR analysis has been applied to semi-organic complexes involving this compound, such as those with thiourea (B124793). In these complexes, FTIR helps identify expected functional groups and various modes of vibrations within the grown crystals. ias.ac.inresearchgate.net For instance, in a this compound-thiourea complex, FTIR analysis confirmed the presence of characteristic vibrations, and shifts in peak positions suggested the formation of hydrogen bonding between thiourea and dysprosium, leading to changes in bond lengths like that of the C=S bond. ias.ac.in

In dysprosium-doped materials, FTIR spectroscopy is used to confirm the presence of metal-oxide vibrations. colab.ws For example, in dysprosium-doped bismuth-based double perovskites, FTIR confirmed the presence of metal-oxide vibrations. colab.ws Studies on PVP/gelatin blends doped with dysprosium(III) chloride have also employed FTIR to follow different vibrational modes within the composite samples, identifying major modes associated with PVP, gelatin, and coordinated water in DyCl₃·6H₂O. aip.org Small shifts in peak positions observed in irradiated samples compared to pristine composites were attributed to high radiation doses. aip.org

FTIR spectroscopy has also been used to characterize dysprosium complexes with organic ligands like glutamic acid, confirming the generation of complexes by observing the lack of bands belonging to the free ligand and the splitting and displacement of other bands. world-science.ru The presence of medium intensity bands in the far-IR region, around 420 cm⁻¹, has been attributed to Dy–O stretching vibrations in dysprosium(III)–iron(III) heterodinuclear complexes, indicating the formation of the heterometallic complex. mdpi.com Additionally, in a dimeric dysprosium Schiff base complex, IR spectra showed bands assigned to Dy–N and Dy–O bonds, indicating the coordination of dysprosium with the ligand. researchgate.net

Raman Spectroscopy for Vibrational Modes in Dysprosium-Doped Materials

Raman spectroscopy complements FTIR by providing information about vibrational modes that may not be active in IR. It is particularly useful for studying the vibrational properties of host structures in dysprosium-doped materials.

Raman spectroscopy has been used in conjunction with techniques like powder neutron and synchrotron diffraction to study structural phase transformations in dysprosium-doped BiFeO₃ ceramics. rsc.org The addition of Dy³⁺ was shown to destabilize the polar R3c symmetry due to chemical strain effects. rsc.org

Studies on dysprosium-doped sodium sulfates have utilized Raman spectroscopy to investigate structural changes induced by doping. aip.org Raman studies showed that different dopant concentrations of Dy³⁺ can lead to the formation of different structural phases (phase III and phase I). aip.org

In dysprosium-doped silicon, Raman spectroscopy has been employed to analyze structural and optical characteristics. karazin.uaresearchgate.net Analysis of Raman spectra indicated the formation of silicon nanocrystals during annealing and revealed additional peaks in the spectra of silicon-dysprosium compositions, indicating the influence of dysprosium on the material's structure and defectiveness. karazin.ua Local vibration modes associated with defects and interactions with dysprosium were identified, including peaks attributed to Dy-Dy stretching and interaction with silicon. karazin.ua

Electronic Spectroscopy

Electronic spectroscopy techniques provide insights into the electronic transitions, energy levels, and luminescence properties of this compound and its complexes, which are crucial for understanding their optical and magnetic behavior.

UV-Visible and Near-Infrared Absorption Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) and Near-Infrared (NIR) absorption spectroscopy are used to study the electronic transitions within dysprosium ions in various environments, including this compound and its complexes. These transitions typically involve the 4f electrons, which are relatively shielded from the surrounding environment, resulting in sharp absorption bands.

The UV-Vis absorption spectra of dysprosium complexes can show bands related to both the ligand and the dysprosium ion. For instance, a dysprosium complex with an azo ligand showed bands in the UV region attributed to π-π* transitions of the ligand and bands in the visible region attributed to n-π* transitions. rdd.edu.iq The 4f-electrons of lanthanides exhibit f-d and f-f transitions, which are observed in the electronic spectra. rdd.edu.iq

Studies on dysprosium(II) in a strontium chloride host (SrCl₂) have utilized high-resolution absorption spectroscopy in the 5000–45000 cm⁻¹ range to identify absorption bands and reveal fine structure and zero-phonon transitions. acs.org These studies enabled the assignment of spectral lines and determination of Hamiltonian parameters for the Dy²⁺(4f⁹5d¹) configuration. acs.org

The UV-Vis-NIR spectra of trivalent lanthanide chlorides, including dysprosium, dissolved in molten salts like LiCl-KCl eutectic have been reported. osti.govosti.gov These studies are important for applications such as pyrochemical reprocessing of used nuclear fuel, where monitoring the concentration of dissolved lanthanides is crucial. osti.govosti.gov Molar absorption coefficients for analytically useful absorption maxima in the UV-Vis-NIR range have been determined. osti.gov The absorption spectra of Dy³⁺ in LiCl-KCl eutectic at 500 °C show various transitions in the UV, visible, and NIR regions. osti.gov

UV-Vis-NIR spectroscopy has also been used to investigate the electronic structure of dysprosium complexes with organic ligands. acs.org For example, a dysprosium bis(amide) complex showed absorption features in the UV-Vis-NIR region, with some bands attributed to metal-to-ligand charge-transfer transitions. acs.org

The absorption spectra of DyCl₃·6H₂O have been observed at different temperatures (4.2°K and 77°K) to analyze low-lying energy levels and their Stark splitting. optica.org Strong lines in the spectra have been interpreted as transitions between the ⁶H, ⁶P, and ⁶F multiplets. optica.org

Interactive Table 1: Selected UV-Vis-NIR Absorption Bands of Dy³⁺ in LiCl-KCl Eutectic at 500 °C. osti.gov

| Wavelength (nm) | Wavenumber (cm⁻¹) | Assignment (Transition) |

| ~280 | ~35700 | |

| ~350 | ~28500 | |

| ~420 | ~23800 | ⁶H₁₅/₂ → ⁴I₁₃/₂ |

| ~470 | ~21300 | ⁶H₁₅/₂ → ⁴I₁₅/₂ |

| ~750 | ~13300 | ⁶H₁₅/₂ → ⁶F₉/₂ |

| ~810 | ~12300 | ⁶H₁₅/₂ → ⁶F₁₁/₂ |

| ~910 | ~11000 | ⁶H₁₅/₂ → ⁶H₉/₂, ⁶F₁₁/₂ |

| ~1100 | ~9100 | ⁶H₁₅/₂ → ⁶H₇/₂, ⁶F₉/₂ |

| ~1300 | ~7700 | ⁶H₁₅/₂ → ⁶H₅/₂ |

| ~1700 | ~5900 | ⁶H₁₅/₂ → ⁶F₃/₂ |

Photoluminescence and Fluorescence Spectroscopy of Dysprosium Systems

Photoluminescence (PL) and fluorescence spectroscopy are powerful techniques for investigating the radiative relaxation pathways and energy transfer processes in dysprosium systems. Dysprosium(III) complexes are known for their characteristic luminescence, typically exhibiting emissions in the blue and yellow regions of the spectrum, corresponding to transitions from the ⁴F⁹/₂ excited state to the ⁶H₁₅/₂ and ⁶H₁₃/₂ ground multiplets, respectively. researchgate.netresearchgate.netnih.gov

Studies on various dysprosium complexes have explored their photoluminescence properties, including the impact of different ligands on emission intensity and color. researchgate.netresearchgate.netnih.govchemrxiv.org For instance, dysprosium complexes with aromatic carboxylic acids or β-diketone ligands have shown characteristic emission peaks. researchgate.netresearchgate.net The energy match and intramolecular energy transfer process between the triplet state energies of ligands and the resonant emissive energy level of Dy³⁺ are crucial for efficient sensitization of the metal ion and strong photoluminescence. researchgate.netnih.gov

Photoluminescence studies at variable temperatures can provide information about the energy gap between low-lying states and the thermal relaxation process. chemrxiv.orgrsc.org Luminescence thermometry applications have also been explored using dysprosium complexes. chemrxiv.org

Fluorescence spectroscopy has been used to study dysprosium in different matrices, including solutions and solid materials. Time-resolved fluorescence measurements are particularly useful due to the relatively long fluorescence decay times of lanthanide ions like dysprosium, making them suitable for applications like time-resolved fluorescence immunoassays. bmglabtech.com

The fluorescence spectra of DyCl₃·6H₂O have been studied to determine the energies of electronic states within the ground level and analyze the decay rates of excited states. optica.orgaip.org Ion-ion cross-relaxation can be a dominant quenching mechanism for fluorescence in concentrated dysprosium systems. aip.org

The columinescence effect in the dysprosium-Tiron system enhanced by lanthanum has been investigated using fluorescence spectroscopy, demonstrating a significant increase in fluorescence intensity and enabling the determination of dysprosium concentration. nih.gov

Interactive Table 2: Characteristic Photoluminescence Emission Peaks of Dy³⁺ Complexes. researchgate.netresearchgate.netnih.gov

| Transition | Approximate Wavelength (nm) | Color |

| ⁴F⁹/₂ → ⁶H₁₅/₂ | 480 | Blue |

| ⁴F⁹/₂ → ⁶H₁₃/₂ | 575 | Yellow |

| ⁴F⁹/₂ → ⁶H₁₁/₂ | 660 | Red |

Photodissociation Spectroscopy of Dysprosium Monochloride Molecular Ions (DyCl⁺)

Photodissociation spectroscopy is a technique used to study the fragmentation of molecular ions upon absorption of photons. This technique has been applied to the dysprosium monochloride molecular ion (DyCl⁺) to investigate its electronic structure and dissociation pathways.

Experimental and theoretical studies on the photodissociation cross section of DyCl⁺ have been performed in the photon energy range of 35,500 cm⁻¹ to 47,500 cm⁻¹. arxiv.orgtemple.edunih.govresearchgate.netdntb.gov.uaresearchgate.netaip.orgresearchgate.net The photodissociation cross section was measured using an integrated ion trap and time-of-flight mass spectrometer. arxiv.orgtemple.edunih.govresearchgate.netresearchgate.netaip.orgresearchgate.netescholarship.org

The experimental results showed a broad, asymmetric photodissociation profile peaked near 43,000 cm⁻¹. arxiv.orgtemple.edunih.govresearchgate.netdntb.gov.uaresearchgate.netaip.orgresearchgate.net Theoretical calculations using methods like relativistic configuration-interaction valence-bond and coupled-cluster methods were used to determine the theoretical cross section from electronic potentials and transition dipole moments. arxiv.orgtemple.edunih.govresearchgate.netresearchgate.netaip.orgresearchgate.net

The electronic structure of DyCl⁺ is notably complex due to the presence of multiple open electronic shells, including the 4f¹⁰ configuration. arxiv.orgtemple.edunih.govresearchgate.netaip.org The molecule possesses both attractive and repulsive electronic potentials. arxiv.orgtemple.edunih.govresearchgate.netaip.org The observed asymmetry in the cross section has been explained by contributions from one-electron-dominated transitions between the vibrational ground state and several resolved repulsive excited states. arxiv.orgtemple.edunih.govresearchgate.netaip.orgresearchgate.net These studies provide valuable information about the potential energy curves and dissociation dynamics of the DyCl⁺ molecular ion. temple.eduresearchgate.net

Interactive Table 3: Photodissociation of DyCl⁺. arxiv.orgtemple.edunih.govresearchgate.netresearchgate.netaip.orgresearchgate.net

| Photon Energy Range (cm⁻¹) | Peak Position (cm⁻¹) | Profile Shape |

| 35,500 - 47,500 | ~43,000 | Broad, asymmetric |

X-ray Absorption Near-Edge Structure (XANES) for Local Coordination Structure Elucidation

X-ray Absorption Near-Edge Structure (XANES) spectroscopy is a powerful tool for investigating the local coordination environment and electronic structure of specific atoms within a material. The XANES region of an X-ray absorption spectrum, typically extending about 50 eV below to 100 eV above the absorption edge, is sensitive to the oxidation state, coordination geometry, and the type of ligands surrounding the absorbing atom. unimi.itxrayabsorption.org

Studies utilizing XANES on dysprosium compounds, including chlorides, have contributed to understanding the coordination sphere around the Dy³⁺ ion. For example, X-ray absorption spectroscopy (XAS), which includes both XANES and EXAFS regions, has been used to probe the coordination environment of dysprosium in chloride salts. researchgate.net Combining experimental XAS data with theoretical calculations, such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TDDFT), can provide a more comprehensive understanding of the structural properties. researchgate.net

Research on hydrated dysprosium(III) chloride has employed techniques like Extended X-ray Absorption Fine Structure (EXAFS) coupled with molecular dynamics (MD) calculations to determine reliable distances within the coordination shell. researchgate.net These studies have indicated that in aqueous solutions, the first coordination sphere of Dy³⁺ is primarily occupied by water molecules. researchgate.net Changes in solution concentration can influence the composition of the second coordination sphere, affecting the number of chloride ions present. researchgate.net

XANES is particularly useful for identifying oxidation states and providing a "fingerprint" for specific chemical species. xrayabsorption.org While EXAFS provides quantitative structural parameters like coordination number and interatomic distances, XANES offers qualitative and semi-quantitative information about the coordination chemistry, including distortions and the nature of bonding. xrayabsorption.org

Nuclear Magnetic Resonance (NMR) Spectroscopy of Ligands and Dysprosium Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique used to study the structure and dynamics of molecules by probing the magnetic properties of atomic nuclei. In the context of dysprosium complexes, NMR is frequently applied to study the organic ligands coordinated to the paramagnetic Dy³⁺ ion. The paramagnetic nature of Dy³⁺ can induce significant shifts and broadening in the NMR signals of the coordinated ligands, providing information about the ligand's proximity to the metal center and the electronic environment.

Studies on dysprosium complexes with various ligands, including amine and azo ligands, have utilized ¹H and ¹³C NMR spectroscopy to characterize the synthesized compounds and confirm the coordination of the ligand to the dysprosium ion. mdpi.comrdd.edu.iquodiyala.edu.iq For instance, the synthesis of a dysprosium(III) complex with a hexadentate amine ligand employed ¹H NMR spectroscopy to characterize the free ligand. mdpi.com Upon complexation with this compound hexahydrate, the resulting complex, [DyLᴺ⁶Cl₂]Cl·2H₂O, features the dysprosium ion in an octacoordinated N₆Cl₂ environment, as determined by techniques including X-ray diffraction. mdpi.com

In another study involving a dysprosium(III) complex with an azo ligand, 4-(2-Thiazolylazo)resorcinol (TAR), both ¹H and ¹³C NMR techniques were used to study the ligand and its complex. rdd.edu.iquodiyala.edu.iq The disappearance of the signal corresponding to the -OH group in the complex's ¹H NMR spectrum, compared to the free ligand, indicated the participation of the hydroxyl group's oxygen atom in coordination after deprotonation. rdd.edu.iq This study concluded that the TAR ligand acts as a tridentate ligand through ONN atoms, forming a 1:2 metal-to-ligand complex with an octahedral geometry around the Dy³⁺ ion. rdd.edu.iquodiyala.edu.iq

NMR spectroscopy, particularly when used to study the ligands, complements other techniques by providing detailed information about how the organic molecule interacts with and is affected by the presence of the paramagnetic dysprosium center.

Time-Resolved Luminescence Spectroscopy for Excited State Dynamics

Time-resolved luminescence spectroscopy is a powerful technique for investigating the excited state dynamics of luminescent materials, including dysprosium complexes. This method involves exciting a sample with a short pulse of light and then monitoring the decay of the emitted luminescence over time. The luminescence lifetime, quantum yield, and the identification of emitting states are key parameters obtained from these studies, providing insights into energy transfer processes and relaxation pathways.

Dysprosium(III) ions are known for their characteristic luminescence, particularly the yellow emission originating from the ⁴F⁹/₂ excited state. researchgate.netumons.ac.be However, the excited state manifold of Dy³⁺ can be complex, and the nature of the emitting state has been a subject of detailed investigation. researchgate.net

Research on dysprosium complexes with organic ligands has shown that the coordination environment and the choice of ligands significantly influence the luminescence behavior, including the relative intensities of different emission bands and the luminescence lifetimes. umons.ac.be For example, studies on dysprosium complexes with β-diketonate ligands have investigated the relaxation dynamics of ligand excited states and their impact on the metal ion's luminescence. mdpi.com

Time-resolved luminescence has also been applied in analytical chemistry for the determination of dysprosium, even in the presence of other luminescent lanthanides like terbium. researchgate.net Differences in the luminescence lifetimes of dysprosium and terbium complexes with specific ligands allow for their selective detection using time-resolved methods. researchgate.net For instance, a method utilizing a specific ligand demonstrated significantly different lifetimes for Dy³⁺ and Tb³⁺ complexes, enabling the determination of dysprosium. researchgate.net

Studies have also explored the photophysical properties of dysprosium(III) ions in different solvent environments, such as water, methanol (B129727), and dimethylsulfoxide, using time-resolved luminescence spectroscopy. researchgate.net By analyzing excited state lifetimes and luminescence quantum yields, researchers can infer information about the solution structure and the influence of solvent molecules on the luminescence properties. researchgate.net These studies have confirmed that the ⁴F⁹/₂ state is the primary emitting state for Dy³⁺, although thermal population of other states can also contribute to the luminescence. researchgate.net

The luminescence lifetimes of dysprosium complexes can vary depending on the ligand and the coordination environment. Table 1 presents some representative luminescence lifetime data for dysprosium complexes.

| Compound | Ligand(s) | Solvent/Environment | Emission Wavelength (nm) | Luminescence Lifetime (µs) |

| DyCl₃ solution | Water | Aqueous solution | Not specified | Not specified researchgate.netacs.orgnih.gov |

| [DyLᴺ⁶Cl₂]Cl·2H₂O | Hexadentate amine (Lᴺ⁶) | Solid state | Not specified | Not specified mdpi.com |

| [Dy(TAR)₂]Cl | 4-(2-Thiazolylazo)resorcinol (TAR) | Not specified | Not specified | Not specified rdd.edu.iquodiyala.edu.iq |

| DyL1H₂O | L1 + H₂O | Solid state | 575 | 9.85 umons.ac.be |

| DyL1tppo | L1 + tppo | Solid state | 575 | 11.41 umons.ac.be |

| DyL2H₂O | L2 + H₂O | Solid state | 575 | 9.38 umons.ac.be |

| DyL2tppo | L2 + tppo | Solid state | 575 | 10.49 umons.ac.be |

| Dy(BOPC)₃ complex | 3-(6-benzodioxanyl)pyrazole-5-carboxylic acid (BOPC) | Aqueous solution | Not specified | 6 researchgate.net |

| Dy(triflate) | Water | Aqueous solution | Not specified | Reduced in protonated solvent researchgate.net |

| Dy(triflate) | Methanol | Methanol solution | Not specified | Reduced in protonated solvent researchgate.net |

| Dy(triflate) | Dimethylsulfoxide | DMSO solution | Not specified | Moderate in deuterated solvent (~10% quantum yield) researchgate.net |

Note: Luminescence lifetimes can be highly dependent on the specific complex, solvent, temperature, and excitation/emission wavelengths.

Detailed research findings from time-resolved luminescence studies provide crucial data on the decay kinetics of the excited states, which are essential for understanding the mechanisms of luminescence and for designing new luminescent materials based on dysprosium.

Advanced Magnetic Properties of Dysprosium Chloride Based Systems

Single-Molecule Magnets (SMMs)

Single-molecule magnets are a class of materials that exhibit magnetic bistability at the molecular level, behaving like nanoscale magnets below a certain blocking temperature (T_B). rsc.orgrsc.org Dysprosium-based complexes have shown exceptional performance in this area. capes.gov.brrsc.org

Design Principles for High-Performance Dy-SMMs

The design of high-performance Dy-SMMs primarily focuses on enhancing magnetic anisotropy and suppressing quantum tunneling of magnetization (QTM). rsc.orgnih.govresearchgate.net Key design principles include controlling the coordination geometry and the electrostatic potential generated by the surrounding ligands. rsc.orgnih.gov For oblate lanthanide ions like Dy³⁺, strong axial ligand fields are crucial for achieving significant anisotropy. rsc.orgnih.gov High local symmetry around the Dy³⁺ ion, such as D₄d, D₅h, D₆h, or C∞v, is desired to minimize transverse crystal field contributions that promote QTM. rsc.orgnih.govacs.org However, achieving high symmetry can be challenging due to the high coordination numbers and variable coordination modes of lanthanide ions. nih.govacs.org The electron-donating properties of axial ligands also play a significant role in enhancing SMM properties. researchgate.net

Mononuclear Dysprosium(III) SMMs and Axial Anisotropy

Mononuclear Dy(III) SMMs, containing a single dysprosium ion, are a major focus of research. rsc.orgrsc.org The strong spin-orbit coupling in Dy³⁺ (⁶H₁₅/₂ ground state) leads to significant magnetic anisotropy. rsc.orgrsc.org In mononuclear systems, achieving strong axial magnetic anisotropy is paramount for slow magnetization relaxation. rsc.orgrsc.org This is typically achieved by placing the Dy³⁺ ion in an axial crystal field, which aligns the projection of the ground state magnetic moment (m_J) along the molecular axis. rsc.org This results in a ground state where the g_z value is maximized, approaching the Ising limit (g_x, g_y ≈ 0), indicative of easy-axis type magnetization. rsc.org Complexes with pentagonal bipyramidal (D₅h) or hexagonal bipyramidal (D₆h) coordination geometries are promising structures for inducing axial symmetry and reducing transverse crystal field components. rsc.orgrsc.orgresearchgate.net Research has shown that even in systems with low geometrical symmetry, strong magnetic anisotropy and SMM behavior can be observed if the symmetry of the charge distribution around the Dy(III) ion is favorable. nih.gov

Examples of mononuclear Dy(III) SMMs with high energy barriers and blocking temperatures have been reported. For instance, a mononuclear Dy(III) complex with pseudo-D₆h symmetry synthesized using a [1+1] Schiff-base macrocycle approach exhibited a U_eff of 1360 K, one of the highest reported barriers for this class of compounds. rsc.org

Dinuclear and Polynuclear Dysprosium(III) SMMs

Dinuclear and polynuclear dysprosium(III) SMMs, containing two or more dysprosium ions, offer additional complexities and opportunities for controlling magnetic properties through intramolecular magnetic interactions. rsc.orgresearchgate.netmdpi.com While mononuclear SMMs are limited by the presence of only one metal center, multinuclear systems can potentially suppress QTM due to magnetic exchange interactions between the metal centers. rsc.orgresearchgate.net

Dinuclear dysprosium SMMs (Dy₂-SMMs) serve as simplified models to study the effect of magnetic interactions on slow magnetic relaxation. rsc.orgresearchgate.net Magnetic interactions (ferromagnetic or antiferromagnetic) between Dy³⁺ centers in Dy₂-SMMs can create an internal field that helps to eliminate the QTM effect. rsc.org Studies have shown that increasing the exchange interaction can effectively decrease tunneling splitting (ΔT), thereby suppressing QTM at low temperatures. rsc.org

Designing high-performance Dy₂-SMMs involves optimizing the ligand field environment, considering crystal field symmetry, charge-distribution symmetry, and Dy(III) anisotropy. rsc.org Placing Dy(III) ions in a high symmetry crystal field environment can minimize transverse crystal field contributions and maximize QTM suppression. rsc.org Although the magnetic interaction between Dy³⁺ centers is often weak due to the contracted 4f orbitals, strategies like using radical bridging ligands are explored to enhance these interactions. rsc.org

Polynuclear systems can exhibit complex multi-step relaxation processes. rsc.orgresearchgate.net The magnetic properties of these systems are influenced by their structure and physical state, as well as external factors like temperature and applied magnetic fields. rsc.org

Quantum Tunneling of Magnetization (QTM) Suppression Mechanisms

Quantum Tunneling of Magnetization (QTM) is a phenomenon where the magnetization of an SMM can reverse its direction by tunneling through the anisotropy energy barrier, even at temperatures below the blocking temperature. This process can significantly limit the performance of SMMs. rsc.orgnih.govresearchgate.net Suppressing QTM is a key strategy for developing high-performance Dy-SMMs. rsc.orgresearchgate.net

Several mechanisms contribute to QTM suppression in dysprosium systems. High axial symmetry around the Dy³⁺ ion is a primary factor, as it minimizes the transverse crystal field components that facilitate tunneling. rsc.orgnih.govacs.org Designing complexes with ideal geometries like D₅h or D₆h helps to achieve this. rsc.orgrsc.org

In multinuclear systems, intramolecular magnetic coupling interactions can also suppress QTM. rsc.orgresearchgate.net A strong coupling between Dy³⁺-Dy³⁺ centers in dinuclear SMMs can create an internal magnetic field that reduces tunneling splitting. rsc.org The choice of ligands and their electron-donating properties can influence both the crystal field symmetry and the magnetic interactions, thereby affecting QTM. researchgate.netchinesechemsoc.org Applying an external DC magnetic field is another common method to suppress QTM in SMMs. researchgate.netmdpi.com

Magnetic Anisotropy and Crystal Field Effects on Dysprosium(III) Ions

Magnetic anisotropy, the dependence of a material's magnetic properties on the direction of measurement, is fundamental to SMM behavior. For Dy³⁺ ions, strong magnetic anisotropy arises from the unquenched orbital angular momentum and strong spin-orbit coupling. rsc.orgrsc.org The crystal field generated by the surrounding ligands plays a crucial role in shaping this anisotropy. rsc.orgrsc.orgmdpi.com

The crystal field splits the ground J multiplet of the Dy³⁺ ion into a series of Kramers doublets (KDs). rsc.org The energy separation between these KDs and the nature of their wavefunctions (specifically, the m_J character) determine the magnetic anisotropy and the energy barrier for magnetization reversal. rsc.org An axial crystal field is particularly effective for Dy³⁺, stabilizing the highest |m_J| states and creating an easy-axis anisotropy. rsc.org

Theoretical calculations, such as ab initio methods, are essential tools for understanding the crystal field effects and predicting the magnetic anisotropy in Dy-SMMs. rsc.orgnih.govresearchgate.net These calculations can provide insights into the energy of the crystal field states, their m_J purity, and the degree of anisotropy. rsc.org The strength and symmetry of the ligand field significantly impact the barrier height for magnetization reversal. rsc.org Even small changes in ligand coordination can drastically modify the magnetic dynamics of the complexes. researchgate.net

Spin Relaxation Dynamics (Raman, Orbach, Direct Processes)

The slow relaxation of magnetization in SMMs, which allows them to retain magnetic information, occurs through various spin relaxation processes. The main mechanisms are the Orbach process, the Raman process, and the direct process, all of which involve spin-phonon coupling. rsc.orgnih.gov Quantum tunneling of magnetization (QTM) is another important relaxation pathway, particularly at low temperatures. rsc.orgresearchgate.netnih.gov

The Orbach process is a thermally activated two-phonon process that involves relaxation via an excited Kramers doublet. rsc.orgnih.gov It is typically dominant at higher temperatures and follows an exponential dependence on temperature: τ = τ₀ exp(U_eff/k_B T), where τ is the relaxation time, τ₀ is a pre-exponential factor, U_eff is the effective energy barrier for magnetization reversal, k_B is the Boltzmann constant, and T is the temperature. nih.gov The energy separation to the first excited KD is often related to U_eff.

The Raman process is a two-phonon process that can occur at lower temperatures than the Orbach process. rsc.orgnih.gov It involves inelastic scattering of phonons, transitioning between the ground state KDs via virtual excited states. nih.gov The Raman process typically exhibits a power-law dependence on temperature (τ⁻¹ ∝ Tⁿ, where n is a constant). nih.gov

The direct process is a one-phonon process that involves energy exchange between the spin system and a single phonon. rsc.orgnih.gov This process is usually dominant at very low temperatures and under an applied magnetic field, which lifts the degeneracy of the ground state KDs. researchgate.netnih.gov

Exchange Coupling Interactions in Multicenter Dysprosium Complexes

Research on trinuclear rare-earth heptachloride clusters, including those containing dysprosium, has shown the coexistence of both ferromagnetic and antiferromagnetic intramolecular dipolar interactions within the dysprosium centers mdpi.com. For instance, in a specific trinuclear dysprosium complex (Dy₃), the dipolar interaction between certain dysprosium ions was found to be antiferromagnetic with an exchange constant of -0.92 cm⁻¹, while between other pairs, it was ferromagnetic with an exchange constant of 0.39 cm⁻¹. These values are comparable to dipolar interactions observed in other polynuclear Dy(III) complexes mdpi.com.

Weak exchange coupling effects, even with small exchange constants (e.g., -0.85 cm⁻¹ in a triangular dysprosium complex), can significantly influence magnetic relaxation dynamics at low temperatures. These weak interactions can lead to relaxation through exchange-coupled low-lying excited states, potentially inhibiting magnetic hysteresis rsc.org.

The nature of the bridging ligand also plays a crucial role in mediating exchange interactions. Studies on dinuclear dysprosium complexes with different bridging anions, such as chloride or trifluoromethanesulfonate (B1224126) ligands, have shown that while exchange coupling interactions may differ, the dynamic magnetic properties can still be dominated by relaxation pathways involving the individual Dy sites rsc.org. In some dinuclear dysprosium-based SMMs, the magnetic exchange between two Dy(III) centers has been quantified, showing variations depending on the specific complex structure and bridging ligands rsc.org. For example, one study reported exchange coupling constants of -5.50 cm⁻¹ and -3.00 cm⁻¹ for two different dinuclear dysprosium complexes, leading to distinct magnetic relaxation behaviors rsc.org.

Theoretical studies using density functional theory (DFT) are often employed to evaluate the isotropic magnetic exchange coupling constants (J) between magnetic centers in multicenter complexes, providing crucial insights into these interactions nih.gov.

Static and Dynamic Magnetic Susceptibility Measurements

Magnetic susceptibility measurements are fundamental tools for characterizing the magnetic properties of dysprosium chloride and its complexes. Static (DC) magnetic susceptibility provides information about the bulk magnetic behavior as a function of temperature and applied field, while dynamic (AC) magnetic susceptibility probes the time-dependent magnetic relaxation processes, which are particularly relevant for identifying SMM behavior.

DC magnetic susceptibility measurements on dysprosium complexes typically involve measuring the molar magnetic susceptibility (χM) or the product of molar magnetic susceptibility and temperature (χMT) over a range of temperatures and in different applied DC fields mdpi.comacs.orgmdpi.comnih.gov. At room temperature, the experimental χMT values for Dy(III) complexes are generally in good agreement with the expected value for a free Dy(III) ion, which is approximately 14.17 cm³·K·mol⁻¹ mdpi.comacs.orgmdpi.comnih.govbeilstein-journals.org. As the temperature decreases, the χMT product often decreases, which can be attributed to factors such as thermal depopulation of crystal-field states, magnetic anisotropy of the Dy(III) ion, and weak intermolecular antiferromagnetic interactions mdpi.commdpi.commdpi.com.

Dynamic AC magnetic susceptibility measurements are performed by applying an oscillating magnetic field and measuring the in-phase (χM′) and out-of-phase (χM″) components of the susceptibility as a function of frequency and temperature mdpi.comacs.orgmdpi.comnih.govbeilstein-journals.org. The presence of a non-zero out-of-phase signal (χM″) is indicative of slow magnetic relaxation, a hallmark of SMMs mdpi.comacs.orgmdpi.comnih.govbeilstein-journals.org. The frequency and temperature dependence of χM″ provide information about the relaxation dynamics, including the effective energy barrier to magnetization reversal (Ueff) and the relaxation time (τ) acs.orgnih.govbeilstein-journals.org.

Studies on various dysprosium complexes, including mononuclear and dinuclear systems, have utilized AC susceptibility measurements to demonstrate slow magnetic relaxation and SMM behavior mdpi.comacs.orgmdpi.comnih.govbeilstein-journals.orgmdpi.comrsc.org. The shape and position of the χM″ peaks can be influenced by factors such as applied DC fields, which can suppress quantum tunneling of magnetization (QTM) and reveal thermally activated relaxation processes mdpi.combeilstein-journals.org.

Paramagnetic Behavior and Curie-Weiss Law Analysis of this compound and its Intercalates

This compound (DyCl₃) and its intercalated compounds often exhibit paramagnetic behavior, particularly at higher temperatures. Paramagnetism is characterized by the alignment of individual magnetic moments within a material in the presence of an external magnetic field, with no long-range magnetic order.

The temperature dependence of the magnetic susceptibility of paramagnetic materials often follows the Curie-Weiss law, which is a modification of the Curie law that accounts for interactions between magnetic centers conradstansbury.comallen.in. The Curie-Weiss law is expressed as:

χM = C / (T - θ)

where χM is the molar magnetic susceptibility, C is the Curie constant, T is the absolute temperature, and θ is the Weiss constant. The Curie constant C is related to the effective magnetic moment of the paramagnetic ion, while the Weiss constant θ provides information about the strength and nature of the interactions between magnetic centers. A positive θ indicates dominant ferromagnetic interactions, while a negative θ suggests dominant antiferromagnetic interactions acs.org.

Studies on pristine DyCl₃ and stage-2 DyCl₃-Graphite Intercalation Compounds (GICs) have shown that both exhibit paramagnetic behavior that follows the Curie-Weiss law researchgate.netresearchgate.net. For DyCl₃-GICs, the formation involves the intercalation of DyCl₃ layers into the graphite (B72142) lattice researchgate.netresearchgate.net. The DyCl₃ in-plane structure within the GIC is typically oblique researchgate.netresearchgate.net. Magnetic studies on these intercalates have confirmed their paramagnetic nature obeying the Curie-Weiss law researchgate.netresearchgate.net. The presence of graphene planes between the intercalated DyCl₃ layers in GICs can influence the magnetic properties, potentially leading to an increased Curie-Weiss temperature and a decrease in weak antiferromagnetic interactions between Dy³⁺ ions compared to the pristine chloride researchgate.net.

Data Table: Magnetic Properties of Selected Dysprosium Systems

| Compound Type | System/Ligand | Magnetic Behavior (High T) | Curie-Weiss Fit (θ) | Notes | Source |

| Pristine DyCl₃ | DyCl₃ | Paramagnetic | Follows Curie-Weiss | researchgate.netresearchgate.net | |

| DyCl₃-Graphite Intercalate (Stage 2) | C₁₇.₃₆DyCl₃.₆₆ | Paramagnetic | Follows Curie-Weiss | Influence of graphene layers on θ and antiferromagnetic interactions. | researchgate.netresearchgate.net |

| Trinuclear Dy Complex | [{(Cp)(Tp*)Ln(μ-bta)}₃·2(thf)] (Ln=Dy) | Paramagnetic | Not specified | Weak exchange coupling (-0.85 cm⁻¹) affects relaxation at low T. | rsc.org |

| Trinuclear Rare-Earth Cluster | Dy₃ (Heptachloride Cluster) | Paramagnetic | Not specified | Coexistence of ferromagnetic and antiferromagnetic dipolar interactions. | mdpi.com |

| Dinuclear Dy Complex | With chloranilate ligand | Paramagnetic | Not specified | Exhibits slow relaxation of magnetization. | mdpi.com |

| Dinuclear Dy Complex | With bridging chloride or trifluoromethanesulfonate | Paramagnetic | Not specified | Relaxation dynamics dominated by individual Dy sites. | rsc.org |